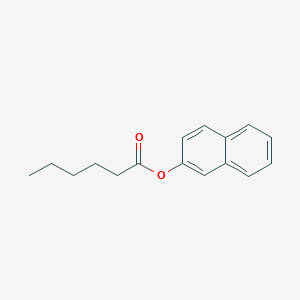

Naphthalen-2-yl hexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-2-3-4-9-16(17)18-15-11-10-13-7-5-6-8-14(13)12-15/h5-8,10-12H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDRPSPCMLAZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400764 | |

| Record name | AG-G-82761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71974-08-8 | |

| Record name | AG-G-82761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Analysis of Naphthalen 2 Yl Hexanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional arrangement of atoms, or stereochemistry, within a molecule. For compounds related to naphthalen-2-yl hexanoate (B1226103), NMR techniques are crucial for structural confirmation.

In the analysis of naphthalen-2-yl derivatives, ¹H and ¹³C NMR spectra provide key information. For instance, in a structurally similar compound, (2S)-2-[(naphthalen-2-yl)oxy]hexanoic acid, the aromatic protons of the naphthalene (B1677914) ring typically appear in the range of δ 7.2–8.0 ppm in the ¹H NMR spectrum. The methine proton at the chiral center shows a signal around δ ~4.5 ppm, which is split due to coupling with adjacent protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve overlapping signals and confirm the connectivity between the hexanoate chain and the naphthalene ring.

For a related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, detailed ¹H-NMR data has been reported. mdpi.com The spectrum shows characteristic signals for the naphthalene and benzamido protons, as well as the protons of the ethyl groups and the triazole ring. mdpi.com For example, the two triplets at 1.21 and 1.29 ppm correspond to the methyl protons of the two ethyl groups, while the multiplet at 3.92–4.15 ppm and the quartet at 4.29–4.34 ppm are assigned to the methylene (B1212753) protons. mdpi.com The aromatic protons of the naphthalene and benzene (B151609) rings appear as a series of multiplets between 7.29 and 8.01 ppm. mdpi.com The singlet at 9.04 ppm is attributed to the triazole ring proton, and the doublet of doublets at 9.3–9.5 ppm corresponds to the -NH- proton. mdpi.com

Table 1: Representative ¹H NMR Data for a Naphthalen-2-yl Derivative

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂-CH₃ | 1.21, 1.29 | t |

| -O-CH₂ -CH₃ | 3.92-4.15, 4.29-4.34 | m, q |

| Naphthalene H | 7.29-7.32, 7.47-7.51, 7.77-7.86 | m |

| Benzene H | 7.47-7.51, 7.51-7.56, 7.98-8.01 | m |

| Triazole H | 9.04 | s |

Data sourced from a study on naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational arrangement.

FT-IR Spectroscopy: The FT-IR spectrum of a naphthalen-2-yl derivative reveals characteristic absorption bands. For example, in naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, a strong band at 1250 cm⁻¹ corresponds to the P=O stretching vibration. mdpi.com A medium band at 1050 cm⁻¹ is associated with the P–O–C linkage, and C–N stretching vibrations are observed at 1245 and 1290 cm⁻¹. mdpi.com In the case of 2-naphthol (B1666908), a precursor for naphthalen-2-yl esters, the IR spectrum shows characteristic out-of-plane C-H bending vibrations for the naphthalene ring at 844, 814, and 742 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another effective technique for analyzing the vibrational modes of naphthalen-2-yl compounds. In a study of a metalloorganic cage containing a 2,7-naphthalene-based ligand, Raman spectra showed characteristic C-C ring stretching modes for the naphthalene group at 1626.1, 1574.1, 1458.2, and 1385.7 cm⁻¹. nih.gov The Raman spectrum of pure naphthalene exhibits distinct bands that can be used as a reference for identifying the naphthalene moiety in more complex structures. researchgate.net

Table 2: Key FT-IR and Raman Bands for Naphthalene-Related Compounds

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Compound Type |

|---|---|---|---|

| P=O stretch | 1250 | - | Phosphonate derivative mdpi.com |

| P-O-C stretch | 1050 | - | Phosphonate derivative mdpi.com |

| C-N stretch | 1245, 1290 | - | Amide derivative mdpi.com |

| Naphthalene C-C ring stretch | - | 1385.7, 1458.2, 1574.1, 1626.1 | Naphthalene-based ligand nih.gov |

Mass Spectrometry Techniques (GC-MS, LC-MS, HRMS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and assessing the purity of a compound. Various MS methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS), are utilized for the analysis of naphthalen-2-yl hexanoate and its derivatives.

GC-MS: For a related compound, hexanoic acid, 6-(4-cyanophenyl)-2-naphthalenyl ester, GC-MS analysis identified a top peak at m/z 245 and a second highest peak at m/z 246. nih.gov

HRMS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the exact mass of the [M+Na]⁺ ion was determined by ESI-HRMS to be 531.14039, which is in close agreement with the calculated value. mdpi.com This confirms the molecular formula as C₂₅H₂₅N₄O₆PNa⁺. mdpi.com Similarly, for (E)-methyl 6-(methoxyimino)-6-(naphthalen-2-yl)-3-oxohexanoate, the calculated mass was 314.1392 and the found mass was 314.1385. rsc.org

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, particularly the chromophores, which are the parts of the molecule that absorb light. The naphthalene ring system in this compound is a significant chromophore.

The UV-Vis spectrum of naphthalene exhibits strong absorption near 180 nm (ε > 65,000), weaker absorption at 200 nm (ε = 8,000), and a series of much weaker bands around 254 nm (ε = 240). msu.edu The addition of substituents to the naphthalene ring can cause shifts in these absorption bands. msu.edu For example, the extended conjugation in polycyclic aromatic hydrocarbons like anthracene (B1667546) and tetracene leads to a bathochromic (red) shift of the absorption bands compared to naphthalene. msu.edu

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate has been determined by single-crystal X-ray diffraction. mdpi.com This compound crystallizes in the monoclinic space group P2₁/c. mdpi.com The naphthalene system is nearly planar and forms dihedral angles of 67.1(2)° and 63.9(2)° with the triazole ring and the phenyl ring, respectively. mdpi.com The phosphorus atom is tetrahedrally coordinated to three oxygen atoms and one carbon atom. mdpi.com In the crystal, molecules are linked through C-H···O and N-H···O hydrogen bonds, forming dimers which are further connected by C-H···O hydrogen bonds and C-H···π interactions. mdpi.com

In another example, the crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline reveals that the naphthalene and quinoline (B57606) groups are both planar and subtend a dihedral angle of 15.47(7)°. nih.gov

Table 3: Crystallographic Data for a Naphthalen-2-yl Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Naphthalene-Triazole) | 67.1(2)° |

| Dihedral Angle (Naphthalene-Phenyl) | 63.9(2)° |

Data from the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. mdpi.com

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate |

| 2-Naphthol |

| Hexanoic acid, 6-(4-cyanophenyl)-2-naphthalenyl ester |

| (E)-methyl 6-(methoxyimino)-6-(naphthalen-2-yl)-3-oxohexanoate |

| Anthracene |

| Tetracene |

Computational Chemistry and Theoretical Investigations of Naphthalen 2 Yl Hexanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For naphthalen-2-yl hexanoate (B1226103), DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are important for its chemical behavior. These calculations are foundational for understanding the molecule's stability and potential reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for predicting how a molecule will interact with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. ajchem-a.com

While specific DFT calculations for naphthalen-2-yl hexanoate are not prominently available in the surveyed literature, data from related compounds like naphthalene (B1677914) and its derivatives can provide valuable insights. For instance, DFT studies on naphthalene have calculated a HOMO-LUMO gap of approximately 4.75 eV. researchgate.net Studies on other aromatic esters also utilize FMO analysis to understand electronic transitions and reactivity. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would likely be distributed across the conjugated system, including the carbonyl group of the ester.

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the chemical behavior of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Interactive Table: Calculated Quantum Chemical Properties of Naphthalene and a Related Ester

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Naphthalene | -6.13 | -1.38 | 4.75 | researchgate.net |

| Naphthalene | -5.82 | -0.96 | 4.86 | researchgate.net |

This table presents representative data for the parent naphthalene molecule to illustrate typical energy values. The exact values for this compound would be influenced by the hexanoate substituent.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to attack by electrophiles, while blue indicates regions of positive electrostatic potential (electron-poor), which are targets for nucleophiles. Green areas represent neutral potential. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. kallipos.gr By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and flexibility.

For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the flexible hexanoate side chain. The six-carbon chain can adopt numerous conformations due to rotation around its single bonds. MD simulations can reveal the most stable or frequently occurring conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets.

Furthermore, MD simulations can be used to study the molecule's behavior in different environments, such as in a crystal lattice or in solution. arxiv.org For example, simulations can predict how the molecule packs in a crystal or how it interacts with solvent molecules, providing insights into its solubility and aggregation behavior.

Prediction of Spectroscopic Properties from Theoretical Models

Computational chemistry, particularly DFT, is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to interpret and verify experimental data. diva-portal.org Theoretical calculations of vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra are now routinely performed. diva-portal.orgresearchgate.net

By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies and intensities, generating a theoretical IR or Raman spectrum. smu.edu For this compound, this would allow for the assignment of specific peaks in an experimental spectrum to particular vibrational modes, such as the characteristic C=O stretch of the ester group, C-O stretches, and various C-H bending and stretching modes of the aromatic and aliphatic parts.

Similarly, theoretical models can predict NMR chemical shifts. ajchem-a.com These calculations provide valuable information about the electronic environment of each nucleus (e.g., ¹H and ¹³C) in the molecule. Comparing calculated chemical shifts with experimental data serves as a stringent test of the computed molecular structure and can aid in the definitive assignment of complex spectra.

Investigation of Solvent Effects on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. nih.gov Computational chemistry offers methods to model these solvent effects, ranging from explicit models, where individual solvent molecules are included in the simulation, to implicit models, where the solvent is treated as a continuous medium with specific dielectric properties.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net Using PCM, one can investigate how the presence of a solvent alters the electronic structure, geometry, and spectroscopic properties of this compound. For example, a polar solvent would be expected to stabilize charge separation within the molecule, potentially affecting the HOMO-LUMO gap and the energies of electronic transitions. researchgate.net DFT calculations combined with PCM can predict shifts in vibrational frequencies or NMR signals upon moving from a nonpolar to a polar solvent, providing a deeper understanding of solute-solvent interactions. ekb.eg

Chemical Reactivity and Mechanistic Studies of Naphthalen 2 Yl Hexanoate

Hydrolysis and Transesterification Kinetics

The cleavage of the ester bond in Naphthalen-2-yl hexanoate (B1226103) via hydrolysis and transesterification is a fundamental aspect of its reactivity. The kinetics of these processes are influenced by both the acyl (hexanoyl) and the aryl (naphthalen-2-yl) moieties.

Hydrolysis: The alkaline hydrolysis of naphthyl esters generally follows second-order kinetics. Studies on related compounds, such as naphthyl acetates, show that the reaction proceeds through a nucleophilic substitution pathway. The rate of hydrolysis is dependent on factors like pH, temperature, and the presence of substituents on the naphthalene (B1677914) ring. For instance, the alkaline hydrolysis of 4-substituted 1-naphthyl acetates has been studied in detail, providing a framework for understanding the electronic effects on the reaction rate. Biocatalytic hydrolysis using lipases has also been investigated for 2-naphthyl esters. nih.gov In these systems, the reaction occurs at the interface of a biphasic system, and the kinetics can be described by the Michaelis-Menten mechanism. nih.gov The catalytic efficiency of enzymes like rat liver hydrolases for the hydrolysis of α- and β-naphthyl esters shows a dependency on the lipophilicity of the ester's acid chain; for α-naphthyl carboxylates, activity increases with lipophilicity up to a certain point. ucanr.edu A nonspecific carboxylate esterase has shown high efficiency for hydrolyzing various naphthyl esters, including 2-naphthyl acetate (B1210297) and 2-naphthyl propionate. nih.gov

Transesterification: This reaction involves the exchange of the naphthalen-2-ol moiety with another alcohol. The kinetics of transesterification for similar esters, such as ethyl hexanoate, have been studied using enzymatic catalysts. oup.com These reactions often follow a Ping-Pong Bi-Bi mechanism, where the enzyme is first acylated by the ester, releasing the alcohol, and then the acyl-enzyme intermediate reacts with the second alcohol to form the new ester. nih.gov Studies on the transesterification of ethyl hexanoate have shown that higher concentrations of the carboxylic acid can inhibit the enzyme, while the ester substrate does not show the same inhibitory effect. oup.com The reaction temperature is also a critical parameter, with optimal synthesis of ethyl hexanoate observed between 45-55 °C. oup.com The polarity of the ester can also influence the reaction rate in both homogeneous and heterogeneous catalysis. csic.es

Table 1: Kinetic Parameters for Hydrolysis and Transesterification of Related Esters

| Substrate | Reaction | Catalyst/Conditions | Kinetic Model | Kinetic Parameters | Reference |

|---|---|---|---|---|---|

| 4-Substituted 1-Naphthyl Acetates | Alkaline Hydrolysis | KOH, 20-30°C | Second-order | Rate constants determined | |

| 2-Naphthyl Esters | Hydrolysis | Lipase (B570770), biphasic system | Michaelis-Menten | Rate constant and Michaelis constant determined | nih.gov |

| 2-Naphthyl Acetate | Hydrolysis | Carboxylate Esterase | Michaelis-Menten | kcat/Km = 1.0 × 10⁵ M⁻¹ s⁻¹ | nih.gov |

| 2-Naphthyl Propionate | Hydrolysis | Carboxylate Esterase | Michaelis-Menten | kcat/Km = 1.5 × 10⁵ M⁻¹ s⁻¹ | nih.gov |

| Ethyl Hexanoate | Transesterification | Immobilized Rhizomucor miehei lipase | Ping-Pong Bi-Bi | Vmax = 1.861 µmol min⁻¹ mg⁻¹, KM(acid) = 0.08466 M | oup.com |

Oxidation and Reduction Pathways

The reactivity of Naphthalen-2-yl hexanoate towards oxidation and reduction is primarily dictated by the naphthalene ring, although the ester group can be targeted under specific conditions.

Oxidation: The naphthalene ring is susceptible to oxidation by strong oxidizing agents. The oxidation of naphthalene and its derivatives with ruthenium tetroxide in carbon tetrachloride has been shown to proceed via a rapid second-order reaction to form a ruthenium(VI) intermediate, which then decomposes. cdnsciencepub.com Similarly, ceric ammonium (B1175870) sulfate (B86663) oxidizes naphthalene to 1,4-naphthoquinone, a reaction that proceeds through the formation of a naphthalene radical cation in the rate-limiting step. rsc.org A process for the selective oxidation of naphthalene to α-naphthol esters using a cobalt catalyst in the presence of a carboxylic acid and an oxidizing system has been patented, suggesting a potential synthetic route. google.com In supercritical water, naphthalene oxidation yields a variety of products, including acids, ketones, and esters, before complete oxidation to CO₂ and H₂O. tandfonline.com Enzymatic oxidation of methyl-substituted naphthalenes by naphthalene dioxygenase often results in the hydroxylation of the methyl groups, followed by further oxidation to carboxylic acids. nih.govasm.org

Reduction: The reduction of this compound can selectively target either the naphthalene ring or the ester carbonyl. Catalytic hydrogenation using nickel-on-kieselguhr has been shown to be highly effective for the specific reduction of the naphthalene ring system in naphthalene esters to the corresponding tetralin esters, with the unsubstituted ring being more readily reduced. acs.org This method is advantageous as it is rapid and the catalyst is non-pyrophoric. acs.org Other methods for reducing the naphthalene ring include the use of potassium-graphite intercalates (C₈K) in tetrahydrofuran, which provides an alternative to the Birch reduction and primarily yields dihydro products. huji.ac.il Electrolytic reduction is another pathway; naphthalene can be reduced to 1,4-dihydronaphthalene (B28168) (isotetralin) via electrolysis in a solution containing an electrolyte and an alcohol. google.com The reduction of the ester group itself to an alcohol typically requires stronger reducing agents like lithium aluminum hydride, a reaction that would also reduce the naphthalene ring under harsh conditions.

Table 2: Summary of Oxidation and Reduction Methods for Naphthalene Derivatives

| Reaction | Reagent/Catalyst | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| Oxidation | Ruthenium Tetroxide | Naphthalene | Phthalic acid (eventually) | cdnsciencepub.com |

| Oxidation | Ceric Ammonium Sulfate | Naphthalene | 1,4-Naphthoquinone | rsc.org |

| Oxidation | Co(II) catalyst, O₂, ketone | Naphthalene, Aliphatic Carboxylic Acid | Alpha-naphthol esters | google.com |

| Reduction | Nickel-on-kieselguhr, H₂ | Methyl naphthoates | Methyl tetralin-carboxylates | acs.org |

| Reduction | Potassium-graphite (C₈K) | Disubstituted naphthalenes | Dihydronaphthalene derivatives | huji.ac.il |

Photochemical and Thermal Stability Investigations

The stability of this compound under light and heat is crucial for its handling and application. Both the naphthalene chromophore and the ester linkage are subject to degradation under these conditions.

Photochemical Stability: The naphthalene moiety acts as a chromophore, absorbing UV light and initiating photochemical reactions. The photolysis of 1-naphthylmethyl esters of substituted phenylacetic acids in methanol (B129727) proceeds via an initial homolytic cleavage of the carbon-oxygen bond from the excited singlet state, forming a radical pair. cdnsciencepub.com This pair can then undergo electron transfer to form an ion pair (leading to cationic products) or decarboxylation of the acyloxy radical (leading to radical products). cdnsciencepub.com Studies on adducts of 1,8-naphthaleneimide and hindered amines show that the photochemical stability is generally low, with photooxidation splitting both the naphthalene ring and the imide or ester structures at similar rates. cnrs.fr The photostabilizing efficiency of hindered amine stabilizers (HAS) can be diminished when intramolecularly bound to a naphthalene chromophore. cnrs.fr Naphthalene-based oxime esters have been investigated as photoinitiators, where light irradiation leads to the cleavage of the N-O bond to generate radicals. mdpi.comnih.gov The photodegradation of naphthalene-derived secondary organic aerosols under UV radiation leads to the loss of high-molecular-weight compounds and the formation of smaller molecules. rsc.org

Thermal Stability: The thermal stability of naphthalene derivatives has been investigated. For 1-naphthyl acetate, its stability is enhanced when included in β-cyclodextrin complexes. researchgate.net Asymmetric naphthalene-centered bis-ester Schiff bases have been shown to exhibit good thermal stability. bohrium.com A study on naphthalene-based oxime esters reported thermal decomposition temperatures (at 5% weight loss) ranging from 146 to 167 °C, with the relatively low values attributed to the easy degradation of the oxime ester unit. mdpi.com Copolymers containing naphthalene-based dithioesters are reported to be stable up to 250 °C. nih.gov

Table 3: Stability Data for Related Naphthalene Esters

| Compound | Condition | Observation | Reference |

|---|---|---|---|

| 1-Naphthylmethyl Phenylacetate Esters | Photolysis in Methanol | Homolytic C-O bond cleavage from excited singlet state | cdnsciencepub.com |

| 1,8-Naphthaleneimide Adducts | Photooxidation | Naphthalene ring and ester/imide structures split at similar rates | cnrs.fr |

| 1-Naphthyl Acetate | Thermal Analysis | Stability is enhanced in β-cyclodextrin inclusion complexes | researchgate.net |

| Naphthalene-based Oxime Esters | Thermogravimetric Analysis (TGA) | Decomposition temperatures (T_d) range from 146-167 °C | mdpi.com |

Reaction with Radical Species and Radical Reaction Kinetics

The interaction of this compound with radical species can occur at either the aromatic ring or the aliphatic side chain.

The gas-phase reactions of naphthalene and its alkyl derivatives with hydroxyl (OH) radicals are well-studied. nih.gov These reactions proceed primarily via electrophilic addition of the OH radical to the aromatic ring, with H-atom abstraction becoming more significant at higher temperatures. researchgate.net The rate constants for these reactions are typically in the range of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov For this compound, reaction with OH radicals would likely lead to the formation of hydroxylated naphthalene derivatives. The reaction of naphthalene with the nitrate (B79036) radical (NO₃) is also a known atmospheric degradation pathway. nist.gov

The formation of radical anions of naphthalene is a key step in certain reduction reactions. The reaction of sodium naphthalenide with esters can proceed through the formation of ester radical anions, although these are not always the primary intermediates. scribd.com The reaction of sodium naphthalenide with alkyl halides is known to generate alkyl free radicals via electron transfer. wku.edu

Photochemically generated radicals are also relevant. Naphthalene-based oxime esters function as Type I photoinitiators by cleaving upon irradiation to form iminyl and alkyl radicals, which can then initiate polymerization. mdpi.comnih.govresearchgate.net

Table 4: Rate Constants for Gas-Phase Reactions of Naphthalene Derivatives with OH Radicals at 298 K

| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Naphthalene | 2.39 ± 0.09 | nih.gov |

| 1-Methylnaphthalene | 4.09 ± 0.20 | nih.gov |

| 2-Methylnaphthalene | 4.86 ± 0.25 | nih.gov |

| 1-Ethylnaphthalene | 3.64 ± 0.41 | nih.gov |

| 2-Ethylnaphthalene | 4.02 ± 0.55 | nih.gov |

| 1,3-Dimethylnaphthalene | 7.49 ± 0.39 | nih.gov |

C-H Activation Studies and Mechanistic Insights

The direct functionalization of carbon-hydrogen (C-H) bonds in the naphthalene core of this compound is a powerful strategy for molecular derivatization, avoiding the need for pre-functionalized starting materials. rsc.organr.fr

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, is central to these transformations. researchgate.netethz.chresearchgate.net The ester group in this compound can act as a weak coordinating group, potentially directing C-H activation to the ortho positions (C1 and C3). The mechanism often involves the formation of a metal-carbon bond through pathways like concerted metalation-deprotonation (CMD) or oxidative addition. researchgate.netrutgers.edu

Palladium-catalyzed C-H activation frequently proceeds through a Pd(II)/Pd(IV) catalytic cycle. researchgate.net Kinetic studies on related systems suggest that steps like molecular isomerization or ligand rearrangement can be rate-limiting, rather than the C-H activation step itself. researchgate.net

Rhodium(III)-catalyzed C-H naphthylation has been achieved using aryl imidates, where the imidate directing group is subsequently transformed into an ester. researchgate.net This cascade process allows for the synthesis of diverse naphthalene-substituted aromatic esters. researchgate.net Ruthenium-catalyzed C-H activation has also been demonstrated for the functionalization of naphthalenes. rsc.orgethz.ch For instance, a three-component reaction of naphthalenes, olefins, and alkyl bromides has been developed using a phosphine-coordinated ruthenium catalyst, enabling the synthesis of multifunctional naphthalenes. rsc.org

The regioselectivity of C-H activation on the naphthalene ring is a significant challenge due to the presence of multiple non-equivalent C-H bonds. rsc.org The directing group plays a crucial role, but remote C-H functionalization at positions other than ortho is an area of active research. rsc.organr.fr

Table 5: Catalytic Systems for C-H Functionalization of Naphthalene Derivatives

| Catalyst System | Reaction Type | Directing Group/Substrate | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Pd(II)/[Ph₂I]BF₄ | C-H Arylation | Naphthalene | Proposed C-H activation at a Pd(IV) center | researchgate.net |

| Rh(III) | C-H Naphthylation / Cascade | Aryl imidates | Imidate directs ortho C-H activation, then transforms to ester | researchgate.net |

| Ru(0)(dmpe)₂ | C-H Activation | Naphthalene | Early example of C-H activation by a Ru(0) complex | ethz.chrutgers.edu |

| Ru(II)-phosphine | Three-component tandem functionalization | Naphthalenes, olefins, alkyl bromides | Achieves remote C-H functionalization | rsc.org |

Enzymatic Catalysis and Biotransformation of Naphthalene Ester Analogues

Lipase-Catalyzed Esterification and Transesterification Processes Involving Hexanoate (B1226103) and Naphthalene (B1677914) Moieties

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are exceptionally versatile enzymes in organic synthesis, capable of catalyzing not only the hydrolysis of triglycerides in aqueous environments but also synthesis reactions like esterification and transesterification in non-aqueous media. scielo.br These synthesis reactions are of significant industrial interest for producing a wide array of esters, including those with aromatic moieties like naphthalene and acyl chains such as hexanoate. scielo.brmdpi.com The enzymatic production of such esters is often favored over chemical methods due to milder reaction conditions, higher specificity, and reduced formation of by-products. mdpi.comnih.gov

The synthesis of esters involving a hexanoate group, such as ethyl hexanoate, has been extensively studied using various lipases. For instance, immobilized Rhizomucor miehei lipase (B570770) (RML) has demonstrated high specificity and efficiency in synthesizing ethyl hexanoate via transesterification. oup.com Studies have optimized various parameters, including temperature, substrate concentration, and enzyme loading, to achieve high conversion rates. In one study, a 96% yield of ethyl hexanoate was achieved using RML in n-hexane at 50°C. oup.com Similarly, a lipase from an Antarctic Pseudomonas strain (AMS8) has been used to catalyze the esterification of hexanoic acid and ethanol, achieving a 70% conversion rate at a low temperature of 20°C in toluene (B28343). mdpi.com These studies highlight that while lipases are effective, factors such as the choice of solvent and substrate concentration are critical, with high concentrations of short-chain acids or alcohols sometimes leading to enzyme inhibition or denaturation. mdpi.comresearchgate.net

While direct enzymatic synthesis of naphthalen-2-yl hexanoate is not extensively documented, studies on analogous structures provide strong evidence for its feasibility. Lipases are known to catalyze reactions involving aromatic alcohols and esters. For example, porcine lipase has been used for the synthesis of various aromatic esters. jmbfs.org More directly relevant is the study of lipase-catalyzed transesterification involving 1-naphthalene laurate, demonstrating that the naphthalene moiety is a viable substrate for lipase activity. nih.gov Furthermore, lipases like Candida antarctica lipase B (CAL-B) have been successfully used in the regioselective acylation and hydrolysis of dihydroxynaphthalenes and their corresponding diacetates, underscoring their ability to process naphthalene-ring containing compounds. rsc.org

The synthesis can proceed via two main pathways:

Esterification : The direct reaction between 2-naphthol (B1666908) and hexanoic acid.

Transesterification (Alcoholysis) : The reaction between an activated hexanoate ester (e.g., vinyl hexanoate or ethyl hexanoate) and 2-naphthol.

The transesterification route is often preferred as it can avoid the production of water, which can lead to a competing hydrolysis reaction and potentially inactivate the enzyme. oup.com The general conditions derived from related syntheses suggest that the reaction would likely be performed in an organic solvent like hexane (B92381) or toluene, using an immobilized lipase such as CAL-B or RML, at temperatures ranging from 30°C to 60°C.

Table 1: Examples of Lipase-Catalyzed Synthesis of Hexanoate and Naphthalene Ester Analogues

| Enzyme | Substrates | Product | Solvent | Temp (°C) | Max. Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Rhizomucor miehei lipase (immobilized) | Ethyl caprate + Hexanoic acid | Ethyl hexanoate | n-Hexane | 50 | 96% | oup.com |

| Pseudomonas sp. lipase (AMS8) | Hexanoic acid + Ethanol | Ethyl hexanoate | Toluene | 20 | 70% | mdpi.com |

| Candida antarctica lipase B (CAL-B) | 1,6-Dihydroxynaphthalene + Vinyl acetate (B1210297) | 1-Acetoxy-6-hydroxynaphthalene | 2-MeTHF | 45 | 72% | rsc.org |

| Recombinant Lipase (Lk2) | 1-Naphthalene laurate | - | Buffer (pH 8) | 50 | Activity confirmed | nih.gov |

| Candida antarctica lipase B (Novozym 435) | Arbutin + Vinyl vanillic acid | Arbutin vanillate | THF-isopropyl ether | 50 | 93% | frontiersin.org |

Enzyme Active Site Interactions and Molecular Recognition of Ester Substrates

The catalytic activity of lipases stems from a conserved structural feature known as the α/β-hydrolase fold, which houses a catalytic triad, typically composed of Serine (Ser), Histidine (His), and Aspartic acid (Asp) or Glutamic acid (Glu). mdpi.com The catalytic mechanism for ester synthesis or hydrolysis involves a two-step process initiated by the nucleophilic attack of the catalytic serine on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which is stabilized by hydrogen bonds from two backbone amide protons in a region called the oxyanion hole. mdpi.comacs.org The intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme complex. In the second step (deacylation), this complex reacts with a nucleophile—water for hydrolysis or an alcohol for transesterification—to regenerate the active enzyme and release the final product. acs.org

The recognition and binding of ester substrates like this compound are governed by the specific architecture of the enzyme's active site pocket. This pocket can generally be divided into an acyl-binding site and an alcohol-binding site.

Acyl-Binding Site : This pocket accommodates the acyl portion of the substrate (the hexanoate group). Lipases show varying specificity for the chain length of the fatty acid. For instance, some lipases have a tunnel-like binding site that favors linear, long-chain fatty acids, while others have a more open, funnel-like active site that can accept a wider range of acyl groups, including shorter ones like hexanoate. researchgate.netnih.gov The hydrophobic nature of this pocket is crucial for binding the nonpolar alkyl chain of the hexanoate. frontiersin.org

Alcohol-Binding Site : This region binds the alcohol moiety (the naphthalen-2-ol group). The acceptance of a bulky, aromatic group like naphthalene depends on the size and shape of this pocket. Lipases such as Candida antarctica lipase B (CAL-B) are known to have a relatively spacious binding site that can accommodate sterically demanding substrates, including various aromatic and bicyclic structures. researchgate.net Computational studies involving the docking of diacetoxynaphthalene into the active site of CAL-B have provided molecular-level insights. These simulations suggest that regioselectivity is determined by the precise positioning of the substrate, where one of the ester's carbonyl groups is placed in close proximity (≤3.2 Å) to the catalytic Ser105, facilitating nucleophilic attack. rsc.org The bulky naphthalene ring is stabilized by hydrophobic and van der Waals interactions with nonpolar residues lining the active site cavity, such as Tryptophan (Trp) and Isoleucine (Ile).

Table 2: Key Residues and Regions in Lipase Active Sites for Ester Substrate Interaction

| Active Site Feature | Typical Amino Acid Residues | Function in Catalysis/Binding | Reference |

|---|---|---|---|

| Catalytic Triad | Ser, Asp/Glu, His | Forms the core catalytic machinery for nucleophilic attack and proton transfer. | mdpi.com |

| Oxyanion Hole | Backbone amides (e.g., near Ser/Ala) | Stabilizes the negative charge on the oxygen of the tetrahedral intermediate via hydrogen bonding. | nih.govmdpi.com |

| Acyl-Binding Pocket | Hydrophobic residues (e.g., Leu, Ile, Val) | Binds the acyl chain (hexanoate); its shape and size determine fatty acid specificity. | researchgate.netnih.gov |

| Alcohol-Binding Pocket | Varies (e.g., Trp, Ala, Val) | Binds the alcohol moiety (naphthalene); its size determines acceptance of bulky groups. | rsc.orgresearchgate.net |

| Lid/Flap Region | Amphipathic α-helices | A mobile element that covers the active site in aqueous solution and opens at a lipid-water interface, controlling substrate access. | mdpi.comresearchgate.net |

The efficiency of lipase-catalyzed reactions is highly dependent on the enzyme's substrate specificity, which is its preference for certain molecular structures in both the acyl and alcohol parts of the ester. mdpi.com Lipases are also renowned for their enantioselectivity, the ability to selectively react with one enantiomer of a chiral substrate, which is a critical property for producing optically pure compounds. rsc.org

Substrate Specificity : For a substrate like this compound, specificity is determined by how well the enzyme's active site accommodates both the hexanoate and the naphthalene moieties.

Acyl Chain Specificity : Many lipases show a preference for fatty acids of a particular chain length. While some are most active on long-chain fatty acids (≥C10), others, like the lipase from Sporisorium reilianum, show a preference for short-chain p-nitrophenyl esters, including p-nitrophenyl hexanoate. researchgate.net Conversely, some lipases possess two distinct acyl binding sites—a smaller one for acids up to C6 and a larger one for longer chains—which can influence their specificity for hexanoate esters. oup.com High concentrations of short-chain acids like hexanoic acid can sometimes lead to competitive inhibition. researchgate.net

Alcohol Moiety Specificity : The acceptance of the bulky, aromatic naphthalene group is a key determinant. Lipases are classified based on the architecture of their binding sites. For instance, enzymes like Candida antarctica lipase B (CAL-B) have a wide acyl-binding cleft but a narrower alcohol-binding site, yet they are known to be highly effective in hydrolyzing and synthesizing esters with bulky aromatic acid parts. researchgate.net In one study, it was noted that esters with aromatic side chains on the acid part were hydrolyzed almost exclusively by CAL-B type enzymes, highlighting their unique specificity for such structures. researchgate.net The position of substituents on an aromatic ring can also impact reaction rates, as steric hindrance and electronic effects can influence how the substrate fits into the active site. frontiersin.org

Enantioselectivity : While this compound itself is not chiral, related naphthalene derivatives that are chiral have been resolved with high enantioselectivity using lipases. A prominent example is the dynamic kinetic resolution of 2-hydroxybiaryl atropisomers, where a lipase from Burkholderia cepacia was used for the enantioselective O-acylation of a racemic 2-hydroxy-2'-methoxy-1,1'-binaphthyl. osaka-u.ac.jp The lipase selectively acylated one enantiomer, yielding the product with high enantiomeric excess (up to 98% ee). osaka-u.ac.jp This demonstrates the exquisite ability of the lipase active site to differentiate between stereoisomers of a bulky, naphthalene-containing substrate, a capability that relies on the precise three-dimensional fit within the chiral environment of the enzyme's binding pocket.

While natural lipases offer a broad range of catalytic activities, their properties are often not perfectly suited for specific industrial applications involving non-natural substrates like this compound. Protein engineering provides powerful tools to tailor enzyme characteristics such as substrate specificity, activity, stability, and enantioselectivity. mdpi.comocl-journal.org The two primary strategies are rational design and directed evolution.

Rational Design (Site-Directed Mutagenesis) : This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. ocl-journal.org By identifying key amino acid residues in the active site or substrate-binding tunnel, targeted mutations can be introduced to alter function. For example, to improve the acceptance of a bulky substrate like this compound, residues that cause steric hindrance in the alcohol-binding pocket could be mutated to smaller amino acids (e.g., Tryptophan to Alanine). This can enlarge the binding pocket, allowing the bulky naphthalene moiety to fit more favorably. diva-portal.org Studies on Candida antarctica lipase A (CAL-A) have shown that mutating residues in the acyl-binding tunnel can generate variants active against trans fatty acid esters, demonstrating that specificity can be precisely tuned. nih.gov

Directed Evolution : This strategy mimics natural evolution in the laboratory and does not require prior knowledge of the enzyme's structure. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or DNA shuffling, followed by a high-throughput screening process to identify mutants with the desired properties. researchgate.net For instance, the enantioselectivity of a lipase from Pseudomonas aeruginosa was dramatically improved (from an E-value of 1.1 to 51) for the resolution of a chiral ester through directed evolution. ocl-journal.org A combination of these approaches, such as iterative saturation mutagenesis (ISM), where specific sites identified by rational design are fully randomized, has proven highly effective. This technique has been used to engineer CAL-B variants with altered activity towards bulky esters and to create highly stereocomplementary variants capable of producing all four possible stereoisomers in reactions with chiral acids and alcohols. acs.orgnih.gov

By applying these engineering principles, a lipase could be optimized to efficiently catalyze the synthesis or hydrolysis of this compound. The focus would be on modifying residues within the alcohol-binding pocket to better accommodate the flat, bicyclic naphthalene ring system. mdpi.cominrs.ca

Substrate Specificity and Enantioselectivity in Biocatalytic Reactions

In Vitro Enzymatic Degradation Pathways of Ester Bonds (excluding human clinical data)

The enzymatic degradation of this compound involves the hydrolysis of its ester bond, catalyzed by hydrolase enzymes such as lipases or esterases. This process breaks the molecule down into its constituent parts: 2-naphthol and hexanoic acid. scielo.br This reaction is the reverse of esterification and is favored in aqueous environments. scielo.br

In vitro studies on analogous compounds provide a clear model for this degradation pathway. Lipases are frequently used for the chemoselective hydrolysis of esters. For example, in a study on symmetric biphenyl (B1667301) esters, lipases like CAL-B and Pseudomonas fluorescens lipase (PFL) were used to selectively hydrolyze one of the two ester groups, demonstrating precise control over ester bond cleavage under mild conditions (e.g., 25-37°C, pH 8.0). nih.govmdpi.com

The degradation of esters with aromatic moieties has been demonstrated in various contexts. A study on diacetoxynaphthalenes showed that lipases could efficiently catalyze the hydrolysis to produce monoesters, confirming their activity on naphthalene-based substrates. rsc.org Another study investigated the hydrolysis of various methyl aromatic esters by a crude enzymatic extract from Burkholderia cepacia. oup.com The enzyme was able to hydrolyze several methyl esters of aromatic acids, although its activity was dependent on the specific structure of the aromatic compound, indicating that substrate recognition is key. oup.com

The degradation process can be described by the following reaction:

This compound + H₂O ---(Lipase/Esterase)--> 2-Naphthol + Hexanoic Acid

The rate and extent of this degradation depend on several factors, including the specific enzyme used, pH, temperature, and the presence of any co-solvents. google.com The mechanism follows the standard lipase catalytic pathway, but in reverse: water acts as the nucleophile that attacks the acyl-enzyme intermediate, leading to the release of the carboxylic acid (hexanoic acid) and regeneration of the enzyme. acs.org Enzymes can act via an endo-type degradation, where ester bonds are cleaved randomly, or an exo-type mechanism, which involves cleavage from the chain ends. For a small molecule like this compound, the process is a simple hydrolysis of a single ester linkage. mdpi.com

Applications in Advanced Materials Science and Functional Molecules

Integration of Naphthalene-Containing Esters in Organic Electronic Materials

Naphthalene (B1677914) derivatives are integral to the development of organic electronic materials due to their favorable electronic properties, stability, and potential for structural modification. rsc.orgresearchgate.net Compounds incorporating the naphthalene diimide (NDI) core, for example, are prominent as n-type materials and have been successfully used as electron transport layers (ETLs) in perovskite solar cells and in organic field-effect transistors. rsc.orgresearchgate.net The inclusion of the NDI functionality is advantageous because it is a strong electron-accepting group with physical and electronic properties suitable for ETLs. rsc.org

The versatility of naphthalene-based materials is enhanced by the ability to tune their properties through molecular engineering. rsc.org For instance, the solubility and processability of NDI-based materials, which are crucial for device fabrication, can be improved by attaching various alkyl chains, such as those found in esters, to the imide or core positions. rsc.org This structural tuning allows for good film-forming ability, which is essential for creating efficient charge-extraction layers in electronic devices. rsc.org Furthermore, naphthalene derivatives like naphthalene-2-boronic acid pinacol (B44631) ester serve as valuable building blocks in the synthesis of complex molecules for organic electronics and sensors through reactions like Suzuki-Miyaura coupling. cymitquimica.com

Naphthalene derivatives are a significant area of research for materials with nonlinear optical (NLO) properties, which have potential applications in telecommunications, optical switching, and information storage. ipme.ru The NLO response in organic molecules often arises from a design featuring electron donor (D) and electron acceptor (A) groups linked by a π-conjugated system. ipme.ruanalis.com.my This "push-pull" configuration facilitates intramolecular charge transfer, leading to large hyperpolarizability values, a key measure of NLO activity. nih.gov

Theoretical studies using Density Functional Theory (DFT) have explored the NLO properties of various naphthalene derivatives. ipme.runih.gov For example, designing non-fullerene naphthalene-based derivatives with a D-π-A configuration has been shown to produce materials with significant first (β) and second hyperpolarizability. nih.gov Chalcone derivatives incorporating a naphthalene ring also exhibit excellent NLO properties due to the delocalization of electrons across the π-conjugated system. analis.com.my Research shows that combining a naphthalene unit with other groups can lead to materials with high NLO response, making them promising candidates for optoelectronic applications. analis.com.my

Table 1: Nonlinear Optical Properties of Selected Naphthalene Derivatives

| Compound/System | Key Feature | First Hyperpolarizability (βtot) | Reference |

|---|---|---|---|

| PCMD8 | Push-pull configured naphthalene-based scaffold | 4.747 × 10⁻²⁷ esu | nih.gov |

| 3-(naphthalen-1-yl)-1-((4-phenylethynyl)phenyl)-2-propen-1-one (3NPP) | Chalcone derivative with π-conjugated acetylide group | 420.51 × 10⁻³⁰ esu | analis.com.my |

| Donor-Acceptor Naphthalene Isomers | Systems with N,N-dimethylaminophenyl as donor | Show large first static hyperpolarizabilities | ipme.ru |

| Naphthalene Diimide-Nucleotide Complexes | Supramolecular complexes | Investigated for NLO properties using DFT | bohrium.com |

Role in Supramolecular Chemistry and Self-Assembly of Ordered Structures

The planar and aromatic nature of the naphthalene ring makes it an excellent building block, or "tecton," in supramolecular chemistry. rug.nl This field focuses on creating large, ordered structures through the spontaneous association of smaller molecular components, a process known as self-assembly. rug.nlnih.gov The assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, electrostatic forces, and coordination bonds. rug.nlthno.org

Naphthalene diimides (NDIs) are particularly versatile in forming supramolecular structures. bohrium.com They can engage in host-guest chemistry, forming complexes with molecules like nucleotides through weak interactions. bohrium.com The predictable nature of metal-ligand coordination is also a powerful tool for self-assembly, enabling the construction of discrete, complex architectures like metallomacrocycles. nih.govfrontiersin.org In this context, naphthalene-based units can be incorporated into ligands which then coordinate with metal ions to form well-defined two- and three-dimensional shapes, such as molecular rhomboids or hexagons. nih.govfrontiersin.org The ability to engineer these building blocks allows for the creation of functional supramolecular systems, including those with applications in nanotheranostics, where peptide-modulated self-assembly can create targeted drug delivery vehicles. thno.org

Naphthalen-2-yl Hexanoate (B1226103) as a Precursor for Functional Polymers or Coatings

Naphthalene-containing esters are valuable as precursors and components in the synthesis of functional polymers and coatings. A notable application is their use as photoinitiators in free-radical photopolymerization. mdpi.com For instance, specially designed naphthalene-based oxime esters have been synthesized to act as Type I photoinitiators. mdpi.com When exposed to UV or LED light, these molecules generate free radicals that initiate the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA), a process used in fast-curing coatings and materials. mdpi.com The substitution pattern on the naphthalene ring (e.g., 1-naphthalene vs. 2-naphthalene) has been shown to significantly influence the UV absorption and initiation efficiency of these compounds. mdpi.com

Beyond photoinitiation, naphthalene derivatives are incorporated into the main chain of conjugated polymers for applications in organic electronics. researchgate.net Polymers based on naphthalene diimide (NDI), for example, are widely used as n-type semiconductors due to their high crystallinity and charge transport capabilities. researchgate.net The synthesis of these materials often involves step-growth or chain-growth polycondensation techniques. researchgate.net The ester group in a molecule like naphthalen-2-yl hexanoate provides a reactive site or a modifiable side chain that could be used to either create new polymers or functionalize existing ones, thereby tuning their physical properties for specific applications.

Exploration of Dynamic Molecular Crystals Incorporating Related Naphthalene Ester Structures

Dynamic molecular crystals are an exciting class of advanced materials that can respond to external stimuli like light or heat with macroscopic mechanical motion. nih.govrsc.org Naphthalene derivatives have been at the forefront of this research. Specifically, crystals of halogen-substituted naphthalene acrylic acids have been shown to bend, curl, twist, or jump when irradiated with UV light. rsc.org This photomechanical effect is driven by a stereospecific [2+2] cycloaddition reaction between adjacent molecules in the crystal lattice, which generates internal strain that is then released as motion. rsc.orgmdpi.com

The morphology of the crystal, such as whether it is a microrod or a microplate, can influence the type of motion observed. mdpi.com In other related systems, such as a photoactive molecular crystal with a naphthalene backbone linked to a vinyl structure, reversible untwisting and twisting motions can be induced by light and heat, allowing for repeatable cycles of movement. nih.gov While these examples are primarily based on acrylic acids, the underlying principle relies on the specific packing of the naphthalene-containing molecules. The incorporation of related naphthalene ester structures could provide a way to modify and control the intermolecular interactions, crystal packing, and, consequently, the dynamic properties of the resulting crystals. Additionally, crystals of naphthalene diimides have been investigated for their thermo-responsive behaviors, including thermosalience (crystal jumping) and negative thermal expansion, further highlighting the potential of naphthalene-based structures in creating dynamic functional materials. researchgate.net

Environmental Fate and Degradation Pathways of Naphthalene Derived Esters

Biodegradation Mechanisms under Aerobic and Anaerobic Conditions

The biodegradation of naphthalen-2-yl hexanoate (B1226103) is predicted to initiate with the cleavage of the ester bond, a common first step in the microbial degradation of ester-containing compounds. This initial hydrolysis would yield 2-naphthol (B1666908) and hexanoic acid. The subsequent degradation of these two intermediate products then proceeds through distinct metabolic pathways.

Under aerobic conditions, 2-naphthol is readily biodegradable. oecd.org Studies have shown that it can be completely mineralized by various microorganisms. oecd.org In contrast, under anaerobic conditions, the degradation of 2-naphthol is significantly slower, with one study showing no degradation after 75 days under methanogenic conditions. oecd.org However, under denitrifying conditions, a form of anaerobic respiration, 2-naphthol has been shown to degrade. asm.org

Hexanoic acid, a six-carbon fatty acid, is also subject to microbial degradation. It can be cometabolically biodegraded in the presence of other carbon sources by microbial consortia. nih.govliberty.eduresearchgate.net The degradation of hexanoic acid can occur under both aerobic and anaerobic conditions, often proceeding through the β-oxidation pathway. nih.govfrontiersin.orglyellcollection.org

| Condition | Compound | Degradation Potential | Key Observations |

| Aerobic | 2-Naphthol | Readily biodegradable | 68% biodegradation after 14 days in a MITI test. oecd.org |

| Anaerobic (Methanogenic) | 2-Naphthol | Low to negligible | 0% degradation after 75 days. oecd.org |

| Anaerobic (Denitrifying) | 2-Naphthol | Biodegradable | Degraded to non-detectable levels. asm.org |

| Aerobic/Anaerobic | Hexanoic Acid | Biodegradable | Degraded by microbial consortia, often via β-oxidation. nih.govnih.govfrontiersin.org |

The initial step in the biodegradation of naphthalen-2-yl hexanoate is likely catalyzed by an esterase , an enzyme that cleaves the ester linkage. While specific esterases for this compound have not been detailed, the degradation of similar compounds like the pesticide carbaryl (B1668338) (a naphthalene-based carbamate (B1207046) ester) is initiated by a carbaryl hydrolase, which performs a similar function. mdpi.com

Following hydrolysis, the degradation of 2-naphthol involves enzymes that hydroxylate the aromatic ring. In a synergistic degradation study using Fusarium proliferatum and Bacillus subtilis, the key enzymes identified were polyphenol oxidase (PPO) and catechol 2,3-dioxygenase (C23O) . C23O is a critical enzyme in the meta-cleavage pathway for aromatic compounds. The degradation of the naphthalene (B1677914) moiety often proceeds through the formation of intermediates like 1,2-dihydroxynaphthalene, which is then further metabolized. mdpi.com

The microbial metabolism of hexanoic acid typically proceeds via the β-oxidation pathway, a well-established metabolic route for fatty acids. This process involves a series of enzymatic reactions that sequentially shorten the carbon chain by two carbons in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

| Initial Substrate | Key Enzyme(s) | Function | Resulting Product(s) |

| This compound | Esterase (postulated) | Hydrolysis of the ester bond | 2-Naphthol and Hexanoic Acid |

| 2-Naphthol | Polyphenol Oxidase, Catechol 2,3-dioxygenase | Ring hydroxylation and cleavage | Catechol, further intermediates |

| Hexanoic Acid | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, etc. (β-oxidation pathway) | Sequential two-carbon shortening | Acetyl-CoA |

The breakdown of this compound is expected to produce a series of intermediate compounds before complete mineralization.

The primary intermediates from the initial hydrolysis are 2-naphthol and hexanoic acid .

Further degradation of 2-naphthol can lead to the formation of various aromatic intermediates. Studies on the degradation of 2-naphthol by different systems have identified compounds such as naphthalene, benzoic acid, β-naphthoquinone, and 1,2-naphthalenedione . mdpi.com In some bacterial degradation pathways of naphthalene, salicylic acid is a key intermediate which is then further broken down. mdpi.com

The degradation of hexanoic acid through β-oxidation produces a series of shorter-chain fatty acids as it is sequentially cleaved. For instance, a study on the cometabolism of hexanoic acid found hexanoamide as a transient intermediate. nih.govresearchgate.net

| Parent Compound | Primary Intermediates | Further Degradation Intermediates of 2-Naphthol | Further Degradation Intermediates of Hexanoic Acid |

| This compound | 2-Naphthol, Hexanoic Acid | Naphthalene, Benzoic Acid, β-Naphthoquinone, 1,2-Naphthalenedione, Salicylic Acid | Hexanoamide, Shorter-chain fatty acids |

Microbial Metabolism and Enzyme Systems Involved in Degradation

Photodegradation Processes in Aquatic and Atmospheric Environments

Photodegradation is a significant abiotic process that can contribute to the transformation of this compound in the environment, particularly for the 2-naphthol moiety.

In aquatic environments, the photocatalytic degradation of 2-naphthol has been demonstrated using semiconductor photocatalysts like titanium dioxide (TiO₂) under UV or artificial solar light. researchgate.netmdpi.comnih.gov This process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its breakdown and eventual mineralization to CO₂ and water. researchgate.net The rate of photodegradation is influenced by factors such as the type and concentration of the photocatalyst, pH, and the presence of other substances in the water. Complete mineralization of 2-naphthol has been achieved in such systems. researchgate.net

In the atmosphere, 2-naphthol can be degraded by photochemical-oxidative processes, primarily through reactions with hydroxyl radicals. The calculated atmospheric half-life for this reaction is approximately 2 hours, indicating rapid degradation. oecd.org Direct photolysis of the parent naphthalene molecule in the atmosphere is considered a less important pathway.

Chemical Degradation in Complex Environmental Matrices

In addition to biodegradation and photodegradation, chemical reactions within environmental matrices like soil and water can contribute to the transformation of this compound.

One potential chemical degradation pathway is hydrolysis, where the ester bond is broken by reaction with water. The rate of hydrolysis is dependent on pH, with base-catalyzed hydrolysis being a potential pathway. lyellcollection.org

In soil-water systems, abiotic degradation can be facilitated by naturally occurring minerals. For instance, manganese oxide, a common soil constituent, has been shown to degrade naphthol. In one study, the aqueous concentration of naphthol decreased to non-detectable levels in 9 days in the presence of manganese oxide, while naphthalene itself showed no abiotic degradation over 9 weeks under the same conditions. asm.org This suggests that the 2-naphthol portion of this compound would be susceptible to this type of chemical degradation in soils rich in manganese oxides.

Advanced Analytical Techniques for Naphthalen 2 Yl Hexanoate Detection and Quantification

Chromatographic Separations (GC, HPLC) with Advanced Detection (MS, FID) for Trace Analysis and Mixture Deconvolution

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful separation techniques essential for the analysis of complex mixtures containing esters like naphthalen-2-yl hexanoate (B1226103). mdpi.com When coupled with advanced detectors such as mass spectrometry (MS) and flame ionization detection (FID), these methods offer high sensitivity and selectivity, enabling trace-level analysis and the resolution of co-eluting compounds. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. In this technique, the sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for confident identification. For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power, resolving compounds that may overlap in a single-dimension separation. gcms.czcopernicus.org This is particularly useful in flavor and fragrance analysis where hundreds of volatile compounds can be present. gcms.czmdpi.com

High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile or thermally sensitive esters. mdpi.combas.bg Reversed-phase HPLC is a common mode used for the separation of such compounds. bas.bg Coupling HPLC with MS (LC-MS) allows for the sensitive detection and identification of target analytes in complex matrices. mdpi.com Ultra-performance liquid chromatography (UPLC), an advancement in LC technology, utilizes smaller particle sizes in the stationary phase to achieve faster and more efficient separations. diva-portal.org

Deconvolution of Co-eluting Peaks: In complex mixtures, it is common for multiple compounds to elute from the chromatography column at very similar times, resulting in overlapping or co-eluting peaks. nih.govchromatographytoday.com This makes accurate identification and quantification challenging. nih.govmsconsult.dk Advanced data analysis software and chemometric methods, such as multivariate curve resolution (MCR) and parallel factor analysis (PARAFAC), are employed to deconvolve these mixed signals. researchgate.net These algorithms can computationally separate the mass spectra of individual components from the convoluted data, enabling the identification and quantification of compounds that are not fully resolved chromatographically. nih.govchromatographytoday.comresearchgate.net

Trace Analysis: The sensitivity of detectors like MS allows for the detection of naphthalen-2-yl hexanoate at trace levels (parts per million or even parts per billion). perfumerflavorist.com Techniques like stir bar sorptive extraction (SBSE) can be used for sample preparation to pre-concentrate analytes from a sample, further enhancing detection limits for trace analysis. researchgate.net

Headspace Analysis for Volatile Compound Profiling and Aroma Research Relevance

Headspace analysis is a crucial technique for investigating the volatile compounds responsible for the aroma of a substance, which is highly relevant for a compound like this compound, likely to contribute to a product's scent profile. This method analyzes the vapor phase above a solid or liquid sample, providing a profile of the volatile and semi-volatile organic compounds (VOCs) present. chromatographyonline.comclinichrom.com

Static and Dynamic Headspace Analysis:

Static Headspace (SHS): In this technique, the sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace. A portion of this vapor is then injected into the GC. While simple, SHS may lack the sensitivity required for trace components. clinichrom.com

Dynamic Headspace (DHS): This method involves purging the headspace with an inert gas, trapping the volatilized compounds on an adsorbent trap. The trapped analytes are then thermally desorbed and transferred to the GC. DHS offers significantly higher sensitivity compared to SHS, making it suitable for comprehensive aroma profiling. chromatographyonline.com

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free sample preparation technique that combines extraction and pre-concentration. rsc.orgresearchgate.net A fused-silica fiber coated with a sorbent material is exposed to the headspace of the sample. Volatile analytes adsorb to the fiber, which is then directly inserted into the GC injector for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. rsc.orgresearchgate.net For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds. rsc.org

The data obtained from headspace analysis, particularly when combined with olfactometry (GC-O), can directly link the presence of a specific compound like this compound to a particular aroma characteristic, which is invaluable in flavor and fragrance research. nih.govmdpi.com

Development of Novel Sensor Technologies for Specific Naphthalene (B1677914) Ester Detection

The development of highly sensitive and selective sensors for the specific detection of naphthalene derivatives, including esters, is an active area of research. These sensors aim to provide rapid, on-site, and cost-effective analysis.

Semiconductor-Based Gas Sensors: Metal oxide semiconductor (MOS) gas sensors, often based on materials like titanium dioxide (TiO2) or tin dioxide (SnO2), can detect volatile organic compounds. mdpi.commdpi.com The adsorption of gas molecules onto the sensor surface changes its electrical resistance, providing a detectable signal. Enhancing the selectivity of these sensors for specific compounds like naphthalene can be achieved through the use of novel nanostructured materials and by operating the sensors under dynamic temperature conditions. mdpi.com For instance, a TiO2-based sensor has demonstrated high sensitivity and a reproducible response to naphthalene vapor in the air. mdpi.com

Optical and Plasmonic Biosensors: Fiber optic biosensors, particularly those based on surface plasmon resonance (SPR), offer a label-free method for detecting chemical and biological substances. researchgate.net These sensors measure changes in the refractive index at the sensor surface caused by the binding of the target analyte. A plastic optical fiber (POF) biosensor has been developed for the detection of naphthalene in seawater, achieving a low limit of detection. researchgate.net

Fluorescent Sensors: Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique optical properties and are being explored for the development of fluorescent sensors. wrc.org.za The fluorescence of QDs can be quenched or enhanced in the presence of specific analytes. This principle has been applied to develop sensors for detecting polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes the naphthalene structure. wrc.org.za

Conducting Polymer-Based Sensors: Conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) are being engineered into nanostructures for various sensing applications, including the detection of VOCs and other chemical markers. rsc.org These materials offer tunable surface properties and can be integrated into devices to amplify the sensor signal, paving the way for next-generation smart nano-biosensors. rsc.org

The ongoing advancements in sensor technology hold the promise of portable and real-time detection systems for this compound and related compounds, with potential applications in environmental monitoring, food safety, and healthcare diagnostics.

Q & A

Q. What experimental methods are effective for synthesizing Naphthalen-2-yl hexanoate, and how can reaction parameters be optimized?

this compound can be synthesized via esterification, leveraging catalysts like Amberlyst-15 to enhance reaction efficiency. Key parameters include temperature, molar ratios of reactants, and catalyst loading. For example, optimizing hexanoic acid-to-alcohol ratios and using continuous gassed bioreactors with microbial co-cultures (e.g., Acetobacterium woodii and Clostridium drakei) can improve yield while minimizing by-products . Purification techniques such as column chromatography (e.g., 2:1 hexane/ethyl acetate) are critical for isolating the compound .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δH 1.39–7.83 ppm for tert-butyl derivatives) confirm molecular structure and substituent positioning .

- Gas Chromatography-Mass Spectrometry (GC-MS): Retention indices and fragmentation patterns (e.g., m/z 198.3 for hexanoate derivatives) validate purity .

- X-ray Crystallography: Resolve stereochemistry and packing modes (e.g., monoclinic crystal systems with β = 102.267°) .

Q. How can researchers design toxicological studies to evaluate inhalation or dermal exposure risks?

Adopt systematic review frameworks (e.g., ATSDR’s 8-step process), including bias assessment (Table C-6/C-7), dose-response modeling, and endpoint selection (e.g., genotoxicity, oxidative stress). Use animal models with exposure routes mirroring human scenarios, and apply Grading of Recommendations Assessment, Development, and Evaluation (GRADE) criteria to assess evidence quality .

Advanced Research Questions

Q. How can bioreactor conditions be optimized for microbial synthesis of hexanoate derivatives?

Implement continuous gassing (CO₂/H₂) in stirred-tank reactors to maintain anaerobic conditions for microbial co-cultures. Monitor pH (5.5–6.5) and substrate feeding rates to maximize chain elongation (e.g., acetate-to-hexanoate conversion). Genetic engineering of Clostridium drakei to reduce acetate/butyrate by-products may further enhance yield .

Q. What computational strategies are effective for predicting ligand interactions or spectroscopic properties?

- Density Functional Theory (DFT): Simulate NMR/IR spectra and nonlinear optical (NLO) properties for chalcone derivatives, correlating with experimental data .

- Molecular Dynamics (MD): Model ligand dynamics on quantum dots (QDs) to study partitioning (e.g., hexanoate vs. myristate ligand ratios) and conformational modes (stationary vs. tgg rotations) .

Q. How should researchers address inconsistencies in toxicological data across studies?

Apply the inconsistency framework from :

- Tier 1: Compare effect sizes/directions (e.g., conflicting genotoxicity results).

- Tier 2: Adjust for cross-study variability via meta-regression or subgroup analysis (e.g., species-specific metabolic differences).

- Tier 3: Downgrade confidence levels if variability exceeds 50% (e.g., divergent EC50 values for naphthalene derivatives).

Q. What methodologies mitigate bias in human or animal studies of naphthalene derivatives?

Q. How can environmental persistence or degradation pathways be modeled for this compound?

Employ life cycle assessment (LCA) frameworks to track hydrolysis/photooxidation products. Use high-resolution mass spectrometry (HRMS) to identify metabolites in simulated ecosystems (e.g., soil/water matrices). Microbial degradation studies with Pseudomonas spp. can elucidate hexanoate catabolism pathways .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.